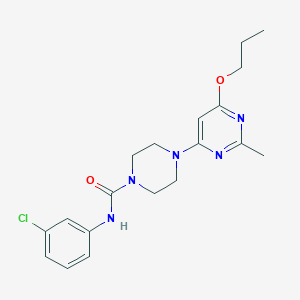

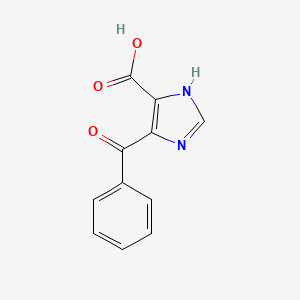

Ácido 4-benzoil-1H-imidazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-benzoyl-1H-imidazole-5-carboxylic acid is a chemical compound with the molecular weight of 216.2 . It is an intermediate used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities . It has been widely utilized to generate different types of coordination polymers .

Synthesis Analysis

The synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid involves various methods. One of the methods includes the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .Molecular Structure Analysis

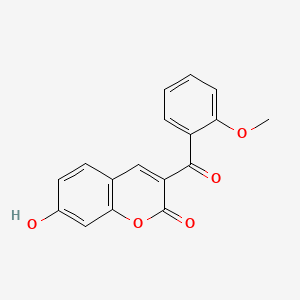

The molecular structure of 4-benzoyl-1H-imidazole-5-carboxylic acid consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .It is stored at room temperature and is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

- Crecimiento de Cristales: El 4HBI puede formar cristales únicos a través de métodos como la evaporación lenta. Estos cristales pertenecen al sistema cristalino monoclínico .

- Comportamiento Óptico: El espectro UV–Vis-NIR del 4HBI muestra un pico de absorción a 255 nm. Sus propiedades ópticas lo hacen adecuado para aplicaciones optoelectrónicas .

- El 4HBI exhibe comportamiento NLO debido a su hiperpolarizabilidad molecular. Los investigadores están interesados en sustancias orgánicas para aplicaciones NLO, y las moléculas que contienen imidazol como el 4HBI desempeñan un papel en la mejora de las propiedades NLO .

- Se han sintetizado y evaluado derivados del 4HBI para la actividad antimicrobiana contra bacterias como Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae y Salmonella typhi. Estos compuestos muestran potencial como agentes antimicrobianos .

- Se ha informado que el anión del ácido 4-imidazolcarboxílico estabiliza complejos hidróxido binucleares de lantánidos trivalentes en un rango de pH específico (7-10) .

- Se han aplicado técnicas de RMN de estado sólido para evaluar la calidad de los derivados de 1H-benzo[d]imidazol, incluidos los relacionados con el 4HBI. Estos estudios contribuyen a comprender su estructura y propiedades .

Crecimiento de Cristales y Propiedades Ópticas

Comportamiento Óptico No Lineal (NLO)

Actividad Antimicrobiana

Estabilización de Complejos de Lantánidos

Pruebas de RMN de Estado Sólido

En resumen, el ácido 4-benzoil-1H-imidazol-5-carboxílico (4HBI) es prometedor en optoelectrónica, aplicaciones NLO, investigación antimicrobiana y estabilización de complejos de lantánidos. Sus propiedades multifacéticas lo convierten en un tema intrigante para la exploración científica . Si desea más detalles sobre algún aspecto específico, ¡no dude en preguntar! 😊

Safety and Hazards

The safety information for 4-benzoyl-1H-imidazole-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . For instance, they are key components in functional molecules used in pharmaceuticals, agrochemicals, and other applications .

Mode of Action

Imidazole compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the ph range 7-10 , suggesting that pH could be a relevant environmental factor.

Propiedades

IUPAC Name |

4-benzoyl-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMLPKHBEYBLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-phenyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2437765.png)

![N-benzyl-2-chloro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2437770.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2437781.png)

![4-[5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2437782.png)

![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2437787.png)